molecular formula C12H16N2 B12312624 2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene

2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene

Katalognummer: B12312624
Molekulargewicht: 188.27 g/mol
InChI-Schlüssel: NFYVHOGYBQYTEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Diazatricyclo[8400,2,6]tetradeca-1(14),10,12-triene is a complex organic compound with the molecular formula C₁₂H₁₆N₂ It is known for its unique tricyclic structure, which includes a diazepine ring fused with a pyrrolo ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the diazepine ring, followed by further cyclization to form the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and solvents is also optimized to facilitate the reactions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,3a,4,5,6-Hexahydro-1H-benzo[f]pyrrolo[1,2-a][1,4]diazepine
  • 2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine

Uniqueness

2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H16N2

Molekulargewicht

188.27 g/mol

IUPAC-Name

2,3,3a,4,5,6-hexahydro-1H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C12H16N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-2,4,6,11,13H,3,5,7-9H2

InChI-Schlüssel

NFYVHOGYBQYTEK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CNCC3=CC=CC=C3N2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.